N,1-dimethylindole-7-sulfonamide
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Overview
Description
N,1-Dimethylindole-7-sulfonamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The sulfonamide group in this compound adds to its versatility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethylindole-7-sulfonamide typically involves the following steps:
Fischer Indolisation: This method involves the reaction of aryl hydrazines with ketones to form indoles. For this compound, the starting materials would include a suitable aryl hydrazine and a ketone.
N-Alkylation: The indole formed is then subjected to N-alkylation using alkyl halides under basic conditions to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N,1-Dimethylindole-7-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of N,1-dimethylindole-7-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biological pathways, making it useful in antimicrobial and anticancer research .
Comparison with Similar Compounds
N-Methylindole-7-sulfonamide: Similar structure but lacks the additional methyl group on the nitrogen.
Indole-7-sulfonamide: Lacks both methyl groups, making it less hydrophobic.
N,N-Dimethylindole-7-sulfonamide: Contains two methyl groups on the nitrogen, increasing its steric hindrance.
Uniqueness: N,1-Dimethylindole-7-sulfonamide is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and steric hindrance. This balance enhances its binding affinity to biological targets, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
N,1-dimethylindole-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-11-15(13,14)9-5-3-4-8-6-7-12(2)10(8)9/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKJHRIVKGZKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1N(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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